2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetic acid
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Overview
Description
2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetic acid is a chemical compound that has garnered attention in scientific research due to its potential biological activity and therapeutic applications. This compound features a unique structure that includes a fluorobenzyl group, an isoquinoline moiety, and a thioacetic acid group, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetic acid typically involves multiple steps, including the formation of the isoquinoline core, the introduction of the fluorobenzyl group, and the attachment of the thioacetic acid moiety. Common synthetic routes may involve:
Formation of Isoquinoline Core: This can be achieved through Pictet-Spengler reaction or Bischler-Napieralski reaction.
Introduction of Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the isoquinoline derivative.
Attachment of Thioacetic Acid: This can be done through thiolation reactions using thioacetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetic acid group to a thiol or a sulfide.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Studied for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetamide: Similar structure but with an acetamide group instead of acetic acid.
4-Fluorobenzyl derivatives: Compounds with similar fluorobenzyl groups but different core structures.
Uniqueness
2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetic acid stands out due to its unique combination of a fluorobenzyl group, an isoquinoline core, and a thioacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[5-[(4-fluorophenyl)methoxy]isoquinolin-1-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO3S/c19-13-6-4-12(5-7-13)10-23-16-3-1-2-15-14(16)8-9-20-18(15)24-11-17(21)22/h1-9H,10-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRISYRUQJGTRRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2SCC(=O)O)C(=C1)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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